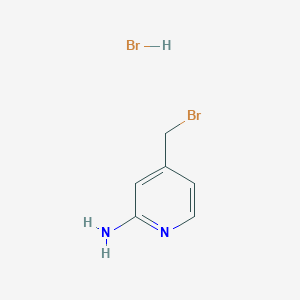

4-(Bromomethyl)pyridin-2-amine hydrobromide

Descripción general

Descripción

“4-(Bromomethyl)pyridin-2-amine hydrobromide” is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Molecular Structure Analysis

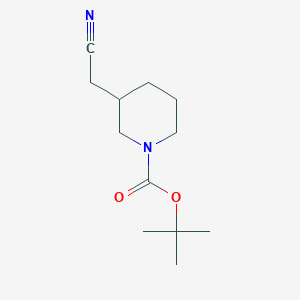

The molecular formula of “4-(Bromomethyl)pyridin-2-amine hydrobromide” is C6H8Br2N2 . Its average mass is 187.037 Da and its monoisotopic mass is 185.979248 Da .

Chemical Reactions Analysis

“4-(Bromomethyl)pyridin-2-amine hydrobromide” reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)pyridin-2-amine hydrobromide” are as follows :

Aplicaciones Científicas De Investigación

Organic Synthesis

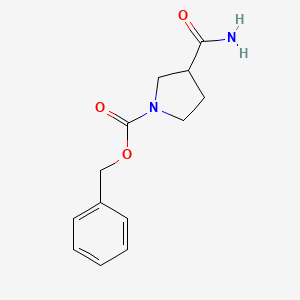

4-(Bromomethyl)pyridin-2-amine hydrobromide: is a valuable building block in organic synthesis. It is used to introduce the pyridin-2-amine moiety into larger molecules. This compound can react with various nucleophiles, such as carboxylates or thiols, to form C-N bonds, which are pivotal in the synthesis of complex organic compounds .

Pharmacology

In pharmacological research, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its bromomethyl group is reactive and can be used to create prodrugs or active pharmaceutical ingredients that contain the pyridine scaffold, which is a common feature in many drugs .

Material Science

The reactivity of 4-(Bromomethyl)pyridin-2-amine hydrobromide makes it suitable for the modification of surfaces and the creation of functional materials. It can be used to graft pyridine groups onto polymers or silica surfaces, which can then interact with metals or organic molecules, leading to applications in catalysis or sensor technology.

Chemical Synthesis

This compound is instrumental in the development of new chemical reactions. It can act as a substrate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing chemists to build complex molecules with precision and tailor their physical and chemical properties for specific applications .

Biochemistry

In biochemistry, 4-(Bromomethyl)pyridin-2-amine hydrobromide can be used to label biomolecules. The bromomethyl group can be used to attach fluorescent tags or other markers to proteins or nucleic acids, aiding in the visualization and study of biological processes .

Analytical Chemistry

Due to its distinct chemical structure, this compound can serve as a standard or reagent in analytical chemistry. It can be used in chromatography to help identify or quantify substances within a mixture or to calibrate instruments for accurate measurements.

Environmental Science

While not a direct application, the compound’s derivatives could be used in environmental science to detect pollutants. Modified pyridine rings can bind to heavy metals or organic contaminants, potentially leading to the development of new methods for monitoring environmental pollution.

Catalysis

The pyridine moiety of 4-(Bromomethyl)pyridin-2-amine hydrobromide can act as a ligand in catalytic systems. It can coordinate to metal centers, influencing the reactivity and selectivity of catalysts used in industrial processes to create more efficient and environmentally friendly reactions .

Safety and Hazards

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Bromomethyl)pyridin-2-amine hydrobromide . For instance, the compound is hygroscopic and should be stored under inert gas . These factors should be considered when handling and using the compound.

Propiedades

IUPAC Name |

4-(bromomethyl)pyridin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJUKFKTTJFHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)pyridin-2-amine hydrobromide | |

CAS RN |

864461-13-2 | |

| Record name | 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)